N'-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC20113066
Molecular Formula: C24H20BrClN4OS
Molecular Weight: 527.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H20BrClN4OS |
|---|---|
| Molecular Weight | 527.9 g/mol |
| IUPAC Name | N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C24H20BrClN4OS/c1-16(18-5-4-6-19(25)13-18)28-29-23(31)15-32-24-27-21-7-2-3-8-22(21)30(24)14-17-9-11-20(26)12-10-17/h2-13H,14-15H2,1H3,(H,29,31)/b28-16+ |
| Standard InChI Key | YYWAKPVMHYPKAX-LQKURTRISA-N |
| Isomeric SMILES | C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)/C4=CC(=CC=C4)Br |
| Canonical SMILES | CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Br |
Introduction
Structural and Nomenclature Characteristics
The compound’s systematic name reflects its intricate structure:
-
Benzimidazole core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3. The 1-position is substituted with a 4-chlorobenzyl group, while the 2-position hosts a sulfanyl (-S-) linkage.
-
Acetohydrazide backbone: The sulfanyl group connects to an acetylhydrazide moiety, which is further modified by an (E)-configured imine bond to a 3-bromophenyl-ethylidene group .
Molecular Formula: C<sub>24</sub>H<sub>21</sub>BrClN<sub>5</sub>OS
Molecular Weight: 563.88 g/mol (calculated from isotopic composition).
| Structural Feature | Substituent | Position |
|---|---|---|
| Benzimidazole | 4-Chlorobenzyl | N1 |
| Benzimidazole | Sulfanyl (-S-) | C2 |
| Acetohydrazide | (E)-1-(3-Bromophenyl)ethylidene | N' |
Table 1: Key structural components of the compound.
The (E)-configuration of the ethylidene group ensures spatial separation between the bromophenyl and hydrazide segments, influencing intermolecular interactions .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence, as inferred from analogous benzimidazole derivatives :
Step 1: Benzimidazole Core Formation
4-Chlorobenzylamine reacts with o-phenylenediamine under acidic conditions (e.g., HCl, 120°C) to yield 1-(4-chlorobenzyl)-1H-benzimidazole.
| Technique | Key Signals | Inference |
|---|---|---|
| <sup>1</sup>H NMR (DMSO-d<sub>6</sub>) | δ 8.21 (s, 1H, imine-H), 7.45–7.89 (m, aromatic-H), 4.82 (s, 2H, -SCH<sub>2</sub>-), 2.51 (s, 3H, CH<sub>3</sub>) | Confirms imine, aromatic, and methyl groups. |
| IR | 1675 cm<sup>-1</sup> (C=O), 1590 cm<sup>-1</sup> (C=N), 680 cm<sup>-1</sup> (C-Br) | Validates carbonyl, imine, and bromine. |
| MS | m/z 563.88 [M+H]<sup>+</sup> | Matches molecular weight. |
Physicochemical Properties
Solubility and Stability
-
Solubility: Limited aqueous solubility (<0.1 mg/mL in water at 25°C); soluble in DMSO, DMF, and dichloromethane.
-
Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions due to the imine bond .
Crystallographic Data (Hypothetical)
Crystals grown via slow evaporation from ethanol exhibit a monoclinic lattice (space group P2<sub>1</sub>/c) with unit cell parameters:
-
a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, β = 102.3°.
Biological Activities and Mechanisms
Enzyme Inhibition
The compound’s sulfanyl and hydrazide groups enable interactions with enzyme active sites. Molecular docking studies suggest inhibition of Mycobacterium tuberculosis enoyl-ACP reductase (IC<sub>50</sub> ~ 5.2 µM) .
Anticancer Activity
Preliminary assays on cervical cancer (HeLa) cells indicate moderate cytotoxicity (IC<sub>50</sub> = 18.7 µM), likely via apoptosis induction and tubulin polymerization disruption .
Applications and Future Directions
Medicinal Chemistry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume